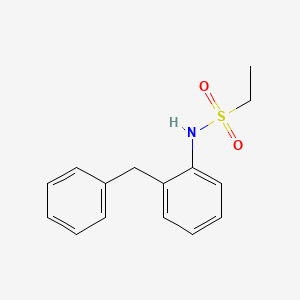

N-(2-benzylphenyl)ethanesulfonamide

Description

N-(2-Benzylphenyl)ethanesulfonamide is a synthetic sulfonamide derivative characterized by a benzyl-substituted phenyl group attached to an ethanesulfonamide backbone. Sulfonamides are renowned for their broad biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties, often modulated by substituents on the aromatic rings .

Properties

IUPAC Name |

N-(2-benzylphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-19(17,18)16-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBEUGVZZJGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)ethanesulfonamide typically involves the reaction of 2-benzylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-(2-benzylphenyl)ethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-benzylphenyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Impact of Substituents on Activity

- In contrast, methoxy groups (e.g., ) may reduce reactivity but improve metabolic stability .

- Heterocyclic Additions : Pyrazole (6b) and benzimidazole () rings introduce planar rigidity, favoring interactions with hydrophobic pockets in proteins . Morpholine (MESA) and triazole () groups contribute to hydrogen bonding and solubility .

- Crystallinity : Crystalline forms () enhance pharmacokinetic profiles by improving melting points and reducing hygroscopicity, critical for drug formulation .

Mechanistic Diversity

- Antitumor Pathways : Compound 6b acts via ROS-mediated radio-sensitization , whereas MESA induces ferroptosis through NRF2 pathway inhibition .

- Metal Ion Interactions : MESA’s ferroptosis mechanism contrasts with cuproptosis (copper-dependent cell death), highlighting how structural variations redirect metal ion utilization .

- Enzyme Targets : Benzimidazole-containing derivatives () may inhibit tyrosine kinases, while pyrazole-based compounds () could target DNA damage response pathways .

Research Findings and Implications

- Synthetic Flexibility : Ethanesulfonamide derivatives are synthetically accessible via nucleophilic substitutions (e.g., benzyl bromide reactions in ) or dehydration protocols (), enabling rapid diversification .

- Contradictions : While chloro and trifluoromethyl groups enhance antitumor activity in 6b , excessive hydrophobicity may reduce bioavailability—a challenge addressed by crystalline formulations () .

- Unresolved Questions : The role of the benzylphenyl group in N-(2-benzylphenyl)ethanesulfonamide remains speculative; further studies could compare its pharmacokinetics with analogs like 6b or MESA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.